Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate is an organic compound with the molecular formula C8H7F3N2O3 and a molecular weight of 236.15 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with an ethyl ester group at the 2-position and a trifluoromethoxy group at the 5-position. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
One common method involves the reaction of 2-chloro-5-trifluoromethoxypyrazine with ethyl alcohol in the presence of a base such as potassium hydroxide . The reaction is carried out at low temperatures to ensure the stability of the trifluoromethoxy group. Industrial production methods may involve bulk custom synthesis and procurement to meet specific requirements .
Chemical Reactions Analysis
Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be replaced by other substituents under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as potassium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-trifluoromethoxypyrazine: This is a precursor in the synthesis of this compound.
The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and stability, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H7F3N2O3 |
---|---|
Molecular Weight |
236.15 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H7F3N2O3/c1-2-15-7(14)5-3-13-6(4-12-5)16-8(9,10)11/h3-4H,2H2,1H3 |
InChI Key |
GBCNBETXSLLEHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.